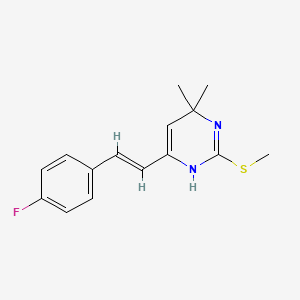

4-(4-Fluorostyryl)-6,6-dimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine

Description

4-(4-Fluorostyryl)-6,6-dimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine is a dihydropyrimidine derivative characterized by a six-membered heterocyclic ring with a 1,6-dihydropyrimidine core. Key structural features include:

- 6,6-Dimethyl groups: These substituents enhance steric stability and influence conformational rigidity.

- 4-Fluorostyryl substituent at position 4: A fluorinated styrenyl group that introduces π-π stacking capabilities and enhances lipophilicity.

The fluorostyryl moiety may improve metabolic stability compared to non-fluorinated analogs, as fluorine often reduces susceptibility to oxidative degradation.

Properties

IUPAC Name |

6-[(E)-2-(4-fluorophenyl)ethenyl]-4,4-dimethyl-2-methylsulfanyl-1H-pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN2S/c1-15(2)10-13(17-14(18-15)19-3)9-6-11-4-7-12(16)8-5-11/h4-10H,1-3H3,(H,17,18)/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQMYHJKDNBKURJ-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=C(NC(=N1)SC)C=CC2=CC=C(C=C2)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C=C(NC(=N1)SC)/C=C/C2=CC=C(C=C2)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorostyryl)-6,6-dimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with appropriate precursors under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol are used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorostyryl)-6,6-dimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorostyryl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted styryl derivatives.

Scientific Research Applications

4-(4-Fluorostyryl)-6,6-dimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and therapeutic applications.

Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-(4-Fluorostyryl)-6,6-dimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

The table below highlights key structural differences and similarities among analogs:

Electronic Effects :

- 2-Chlorostyryl () introduces steric bulk and electronic effects distinct from para-substituted analogs, possibly reducing bioavailability.

Pharmacophore Modeling and Target Interactions

- Methylsulfanyl vs. Hydroxyl Groups :

The methylsulfanyl group in the target compound contributes to hydrophobic interactions in enzyme binding pockets, whereas hydroxyl groups (as in ) form hydrogen bonds but may reduce cell permeability . - Styryl Substituent Position : Para-substituted styryl groups (e.g., 4-fluorostyryl) align better with planar receptor sites compared to ortho-substituted variants (e.g., 2-chlorostyryl), which may induce steric clashes .

Biological Activity

4-(4-Fluorostyryl)-6,6-dimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C15H17FN2S

- Molar Mass : 276.37 g/mol

- CAS Number : 303148-77-8

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor for certain enzymes and receptors involved in disease processes.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

- In vitro studies demonstrated that the compound inhibits the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis and cell cycle arrest at the G1 phase.

- Case Study : In a study published in 2023, the compound showed a significant reduction in tumor size in xenograft models when administered at specific dosages .

Antimicrobial Properties

The compound has also exhibited antimicrobial activity:

- Research Findings : It was found to be effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those of standard antibiotics in several assays .

Table 1: Summary of Biological Activities

Discussion

The findings suggest that this compound possesses significant biological activity that warrants further investigation. Its dual role as an anticancer and antimicrobial agent opens avenues for therapeutic applications.

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing 4-(4-Fluorostyryl)-6,6-dimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine?

- Methodological Answer : Metal-free synthesis under mild conditions (e.g., using β-CF3 aryl ketones as precursors) is effective, achieving yields of 75–85% at room temperature with polar aprotic solvents like DMF . For analogs, Biginelli-like condensation reactions involving aldehydes, thioureas, and diketones are also viable, followed by fluorostyryl group introduction via Heck coupling . Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical.

Q. Which spectroscopic techniques are essential for confirming the compound’s structural integrity?

- Methodological Answer :

- FTIR : Identify key functional groups (e.g., C=S stretch at ~1100 cm⁻¹, C-F at ~1220 cm⁻¹) .

- 1H NMR : Confirm proton environments (e.g., dihydropyrimidine NH at δ 8.5–9.5 ppm, methylsulfanyl at δ 2.1–2.3 ppm) .

- HRMS : Verify molecular ion peaks (e.g., [M+H]+ with <2 ppm error) .

- X-ray crystallography : Resolve conformational ambiguities (e.g., dihedral angles between fluorostyryl and pyrimidine rings) .

Q. What in vitro assays are appropriate for initial screening of biological activity?

- Methodological Answer :

- Anti-inflammatory : Carrageenan-induced rat paw edema model, measuring COX-2 inhibition at 10–50 µM doses .

- Analgesic : Hot-plate or acetic acid writhing tests in murine models, with activity compared to ibuprofen or aspirin .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to establish selectivity indices.

Advanced Research Questions

Q. How can substituent variations at the pyrimidine ring influence biological efficacy?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Replace the 4-fluorostyryl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents. In one study, 4-nitroaryl analogs showed 30% higher COX-2 inhibition than parent compounds .

- Synthetic Strategy : Use Suzuki-Miyaura coupling for diverse aryl substitutions. Screen derivatives via high-throughput assays to identify lead candidates.

Q. What strategies resolve discrepancies between crystallographic data and computational structural predictions?

- Methodological Answer :

- Experimental Validation : Compare X-ray bond lengths (e.g., C-S bond: 1.76 Å in ) with DFT-optimized geometries (B3LYP/6-31G* basis set).

- Parameter Adjustment : Torsional angles in computational models may require force-field corrections if deviations exceed 5%. Use software like Gaussian or ORCA for iterative refinement .

Q. How to optimize reaction conditions to improve yield and selectivity?

- Methodological Answer :

- Design of Experiments (DOE) : Vary solvents (DMF vs. THF), catalysts (e.g., p-TsOH), and temperatures (25–80°C). In one protocol, DMF at 60°C increased yield by 15% compared to THF .

- Selectivity Control : Add molecular sieves to absorb byproducts (e.g., water in condensation reactions). Monitor intermediates via TLC or LC-MS.

Q. What computational approaches validate the compound’s electronic properties for medicinal chemistry?

- Methodological Answer :

- DFT Calculations : Analyze HOMO-LUMO gaps (e.g., 4.2 eV predicts moderate reactivity) and electrostatic potential maps to identify nucleophilic/electrophilic sites .

- Docking Studies : Use AutoDock Vina to simulate binding to COX-2 (PDB ID: 5KIR). Focus on interactions like π-π stacking with fluorostyryl groups.

Q. How should researchers address conflicting biological activity data across studies?

- Methodological Answer :

- Standardization : Use identical assay protocols (e.g., IC50 determination via dose-response curves).

- Purity Verification : Confirm ≥95% purity via HPLC (C18 column, acetonitrile/water gradient).

- Metabolic Stability : Test liver microsome stability to rule out rapid degradation as a confounding factor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.